

# Understanding the TAS-205 Phase 3 Trial Outcome in Duchenne Muscular Dystrophy

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#### **Technical Support Center**

This document provides researchers, scientists, and drug development professionals with a technical overview and frequently asked questions regarding the outcome of the Phase 3 clinical trial for TAS-205 (pizuglanstat) in patients with Duchenne muscular dystrophy (DMD).

## Troubleshooting Guide: Interpreting the Phase 3 Trial Results

Issue: Understanding why the TAS-205 Phase 3 (REACH-DMD) trial did not meet its primary endpoint.

Analysis: The REACH-DMD study was a Phase 3, randomized, placebo-controlled, double-blind trial conducted in Japan.[1][2][3] It aimed to evaluate the efficacy and safety of TAS-205 in ambulatory male patients with DMD, aged 5 years and older.[1][2][3][4] The core issue is that the study failed to demonstrate a statistically significant difference between the TAS-205 and placebo groups in the primary endpoint.[1][2][3][4][5]

#### Detailed Findings:

• Primary Endpoint: The primary endpoint was the mean change from baseline to 52 weeks in the "time to rise from the floor".[1][2][3][5]



- Outcome: There was no significant difference observed between the group receiving TAS-205 and the group receiving a placebo for this primary measure.[1][2][3][5]
- Conclusion: The trial did not provide sufficient evidence to support the efficacy of TAS-205 in improving motor function as measured by the primary endpoint.

Next Steps: Taiho Pharmaceutical has stated that detailed results from the REACH-DMD study will be presented at an upcoming academic conference.[1][2][3][4][5] Researchers should monitor major neurology and muscular dystrophy conferences for these forthcoming data to conduct a more in-depth analysis.

## Frequently Asked Questions (FAQs)

Q1: What is TAS-205 and what is its mechanism of action?

A1: TAS-205 (pizuglanstat) is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][2][3][5][6][7][8] The intended mechanism of action is to reduce inflammation and muscle necrosis in DMD patients by inhibiting the production of prostaglandin D2 (PGD2), which is believed to exacerbate these pathological processes in muscle tissue.[1][3][8][9][10] This mechanism is independent of the specific type of dystrophin gene mutation.[1][2][3][5]

Q2: What was the design of the Phase 3 REACH-DMD trial?

A2: The REACH-DMD trial was a randomized, placebo-controlled, double-blind study conducted at 26 sites in Japan.[1][2][3] The ambulatory cohort included 82 male DMD patients aged 5 years and older.[1][2][3][4] Participants were randomly assigned to receive either TAS-205 or a placebo orally twice a day for a duration of 52 weeks.[1][2][3][4]

Q3: Has any quantitative data from the Phase 3 trial been released?

A3: As of now, specific quantitative data from the Phase 3 trial, such as p-values and effect sizes for the primary endpoint, have not been publicly released.[2][3][4][5] Taiho Pharmaceutical will present these details at a future academic conference.[2][3][4][5]

Q4: Was TAS-205 tested in earlier clinical trials? What were the results?



A4: Yes, TAS-205 was evaluated in earlier phase trials. A Phase 2 trial (NCT02752048) involving 35 male DMD patients showed a favorable safety profile.[9][11][12] In that study, the primary endpoint was the change in the 6-minute walk distance (6MWD) over 24 weeks.[9][11] [12] While not statistically significant, there was a trend suggesting a smaller decline in 6MWD in the TAS-205 groups compared to placebo.[3][9][11][12]

#### **Data Presentation**

Table 1: TAS-205 Phase 3 (REACH-DMD) Trial Overview

Parameter	Description	
Trial Name	REACH-DMD	
Phase	3	
Drug	TAS-205 (pizuglanstat)	
Mechanism of Action	Selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor[1][2][3][5][6][7][8]	
Indication	Duchenne Muscular Dystrophy (DMD)[1]	
Patient Population	Ambulatory male patients, aged 5 years and older[1][2][3][4]	
Sample Size	82 patients (ambulatory cohort)[1][2][3][4]	
Treatment Arms	TAS-205 (oral, twice daily) vs. Placebo[1][2][3] [4]	
Duration	52 weeks[1][2][3][4]	
Primary Endpoint	Mean change from baseline in time to rise from the floor[1][2][3][5]	
Outcome	Did not meet primary endpoint (no significant difference)[1][2][3][4][5]	

Table 2: TAS-205 Phase 2 Trial Efficacy Data (24 Weeks)



Treatment Group	Number of Patients	Mean Change in 6MWD from Baseline (meters)	Mean Difference from Placebo (meters)
Placebo	10	-17.0[11][12]	N/A
TAS-205 Low Dose	11	-3.5[11][12]	13.5[11][12]
TAS-205 High Dose	11	-7.5[11][12]	9.5[11][12]

Note: The differences in the 6-minute walk distance (6MWD) in the Phase 2 trial were not statistically significant.[3]

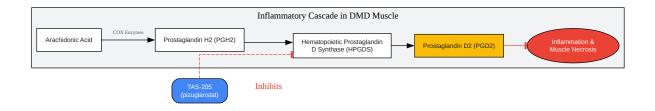
## **Experimental Protocols**

Protocol: Phase 3 (REACH-DMD) Primary Endpoint Assessment

- Objective: To evaluate the efficacy of TAS-205 compared to placebo in improving motor function in ambulatory DMD patients.
- Primary Endpoint Measure: Time to Rise from the Floor. This is a functional test that
  measures the time it takes for a patient to stand up from a supine position on the floor.
- Procedure:
  - Patients are instructed to lie on their back on a non-slip surface.
  - On a "go" command, the patient is timed as they rise to a standing position.
  - The time is recorded in seconds.
- Data Analysis: The mean change in the time to rise from the floor from baseline (start of the study) to week 52 was compared between the TAS-205 and placebo groups. A statistically significant difference in this change would have indicated a treatment effect.

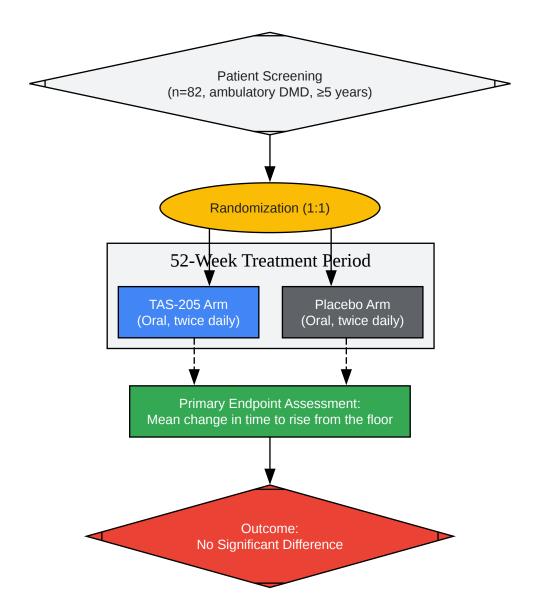
## **Mandatory Visualizations**





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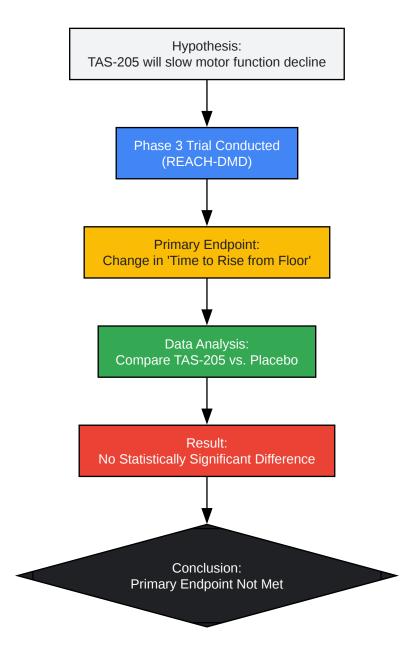
Caption: Mechanism of action of TAS-205 in DMD.





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Caption: Workflow of the TAS-205 Phase 3 REACH-DMD trial.



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Caption: Logical flow to the Phase 3 trial conclusion.

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### References

- 1. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Taiho's pizuglanstat fails in phase III DMD trial | BioWorld [bioworld.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Taiho's late-stage Duchenne candidate fails trial | pharmaphorum [pharmaphorum.com]
- 6. Pfizer's Setback in Duchenne Muscular Dystrophy Treatment Trial Clears Path for Sarepta, and Many Other Pharma Companies | DelveInsight [prnewswire.com]
- 7. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]
- 8. trial.medpath.com [trial.medpath.com]
- 9. musculardystrophynews.com [musculardystrophynews.com]
- 10. musculardystrophynews.com [musculardystrophynews.com]
- 11. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy PubMed [pubmed.ncbi.nlm.nih.gov]
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